REACTION_CXSMILES
|
[CH2:1]([NH2:7])[CH2:2][CH2:3][CH2:4][CH2:5][NH2:6].[C:8]1(=[O:14])[O:13][C:11](=[O:12])[CH2:10][CH2:9]1>CO.C(Cl)Cl>[NH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][NH:7][C:8](=[O:14])[CH2:9][CH2:10][C:11]([OH:13])=[O:12]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCN)N
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product was precipitated as white solid
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
|
Smiles
|
NCCCCCNC(CCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |